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molecular formula C9H9NO5 B1609736 Methyl 3-(hydroxymethyl)-5-nitrobenzoate CAS No. 53732-08-4

Methyl 3-(hydroxymethyl)-5-nitrobenzoate

Cat. No. B1609736
M. Wt: 211.17 g/mol
InChI Key: NNMLFVLQJJIINL-UHFFFAOYSA-N
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Patent
US05879657

Procedure details

To a solution of monomethyl 3-nitroisophthalate (396.0 g, 1.76 mol) in anhydrous THF (1000 ml) was added 2.0M BMS (borane methylsulfide complex) in THF (880 ml, 1.76 mol) dropwise over 1 hour. The resulting solution was heated to reflux for 12 hours, and MeOH (750 ml) was slowly added to quench the reaction. The solution was concentrated to give a yellow solid which was recrystalized from toluene (297.5 g, 80%). 1H NMR (CDCl3): 8.71-8.70 (m, 1H), 8.41-8.40 (m, 1H), 8.31-8.30 (m, 1H), 4.86 (s, 2H), 3.96 (s, 3H), 2.47 (s, 1H); MP=76.5°-77.5° C.; DCI-MS: [M+H]=212.
Name
monomethyl 3-nitroisophthalate
Quantity
396 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1(C([O-])=O)[CH:13]=[CH:12][CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH2:5]1)([O-:3])=[O:2].[CH3:17][OH:18]>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([CH2:17][OH:18])[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
monomethyl 3-nitroisophthalate
Quantity
396 g
Type
reactant
Smiles
[N+](=O)([O-])C1(CC(C(=O)OC)=CC=C1)C(=O)[O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
880 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystalized from toluene (297.5 g, 80%)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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